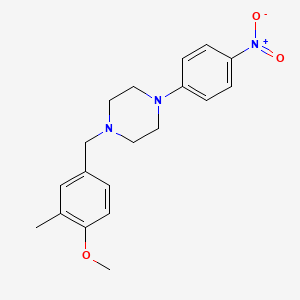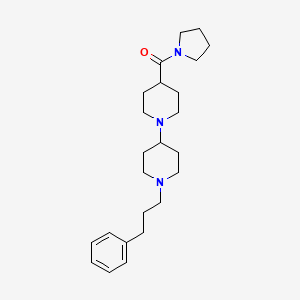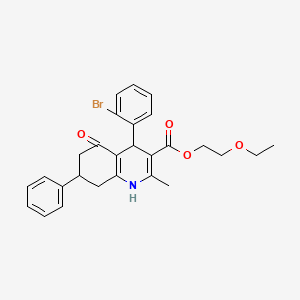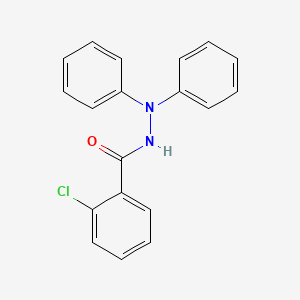
1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine, also known as MNPA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MNPA belongs to the family of piperazine compounds, which have been known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic properties. In
Aplicaciones Científicas De Investigación
1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic properties. This compound has been studied for its potential use in the treatment of various psychiatric disorders, such as schizophrenia and depression. It has also been studied for its potential use as a tool compound in neuroscience research.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. This compound has also been found to exhibit affinity for serotonin receptors, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant properties. This compound has also been found to decrease the release of norepinephrine, which may contribute to its anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a stable compound that can be synthesized with a high purity and yield. It has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a useful tool compound for neuroscience research. However, this compound also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in some experimental protocols. This compound also has limited selectivity for certain receptor subtypes, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine. One potential direction is to further explore its potential applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is to investigate its potential use as a tool compound in neuroscience research. Additionally, the development of novel this compound derivatives with improved selectivity and solubility may lead to the discovery of new compounds with unique biological activities. Finally, the use of this compound in combination with other compounds may lead to the discovery of new therapeutic strategies for the treatment of psychiatric disorders.
Métodos De Síntesis
1-(4-methoxy-3-methylbenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with 3-methyl-4-methoxybenzylamine to form 4-(4-nitrophenyl)-3-methyl-4-methoxybenzylamine. This intermediate product is then reacted with piperazine to form this compound. The synthesis of this compound has been optimized to yield a high purity product with a good yield.
Propiedades
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-13-16(3-8-19(15)25-2)14-20-9-11-21(12-10-20)17-4-6-18(7-5-17)22(23)24/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHCIGKQRWYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5024667.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5024681.png)


![N-(4-fluorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5024698.png)

![4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B5024704.png)

![1-[(4-bromophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5024713.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5024720.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5024729.png)
![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)